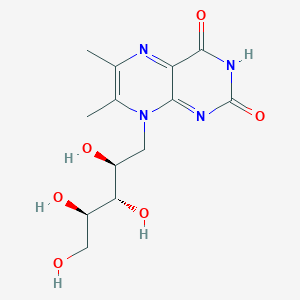
6,7-ジメチル-8-リビチルルマジン
概要
説明
6,7-ジメチル-8-(1-D-リビチル)ルマジン: は、リボフラビン(ビタミンB2)の生合成において重要な役割を果たすプテリジン誘導体です。これは、6位と7位にメチル基が、8位に1-D-リビチル基が置換されたルマジン化合物です。 この化合物は、植物、真菌、微生物などの生物に存在し、さまざまな生物学的プロセスにおいて重要です .
2. 製法
合成経路と反応条件: 6,7-ジメチル-8-(1-D-リビチル)ルマジンの合成は、通常、5-アミノ-6-(D-リビチルアミノ)ウラシルと1-デオキシ-L-グリセロ-テトルロース4-リン酸を縮合させることで行われます。 この反応は、ルマジンシンターゼという酵素によって触媒され、生理的条件下で行われます .
工業的製造方法: 6,7-ジメチル-8-(1-D-リビチル)ルマジンの工業的製造は、多くの場合、微生物発酵プロセスによって行われます。 大腸菌やサッカロミセス・セレビシエなどの微生物は、ルマジンシンターゼという酵素を過剰に産生するように遺伝子操作されており、この化合物を効率的に生合成することができます .
科学的研究の応用
Chemistry: 6,7-Dimethyl-8-(1-D-ribityl)lumazine is used as a precursor in the synthesis of riboflavin and its derivatives. It is also employed in studying the mechanisms of lumazine synthase and related enzymes .
Biology: In biological research, this compound is used to investigate the metabolic pathways of riboflavin biosynthesis in microorganisms and plants. It serves as a model compound for studying enzyme-substrate interactions .
Medicine: The compound’s role in riboflavin biosynthesis makes it relevant in medical research, particularly in understanding vitamin B2 deficiency and developing supplements .
Industry: 6,7-Dimethyl-8-(1-D-ribityl)lumazine is utilized in the industrial production of riboflavin, which is an essential vitamin used in food fortification and dietary supplements .
作用機序
6,7-ジメチル-8-(1-D-リビチル)ルマジンの作用機序には、ルマジンシンターゼという酵素の基質としての役割が含まれています。この酵素は、5-アミノ-6-(D-リビチルアミノ)ウラシルと1-デオキシ-L-グリセロ-テトルロース4-リン酸の縮合を触媒して、この化合物を生成します。この反応は、リボフラビン生合成における重要なステップです。 分子標的としては、ルマジンシンターゼの活性部位があり、そこでこの化合物が結合して酵素的変換を受けます .
生化学分析
Biochemical Properties
6,7-Dimethyl-8-ribityllumazine is involved in the biosynthesis of riboflavin, where it interacts with riboflavin synthase. Riboflavin synthase catalyzes the transfer of a four-carbon unit from one molecule of 6,7-Dimethyl-8-ribityllumazine to another, resulting in the formation of riboflavin and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione . This interaction is crucial for the production of riboflavin, which is further converted into FMN and FAD, essential cofactors in various enzymatic reactions .
Cellular Effects
6,7-Dimethyl-8-ribityllumazine influences cellular processes by contributing to the biosynthesis of riboflavin, which is essential for the production of FMN and FAD. These cofactors are involved in numerous cellular processes, including redox reactions, energy production, and cellular metabolism . The presence of 6,7-Dimethyl-8-ribityllumazine ensures the availability of riboflavin, which in turn supports various cellular functions and maintains cellular health .
Molecular Mechanism
At the molecular level, 6,7-Dimethyl-8-ribityllumazine exerts its effects through its role as a substrate for riboflavin synthase. The enzyme catalyzes the condensation of two molecules of 6,7-Dimethyl-8-ribityllumazine, leading to the formation of riboflavin . This reaction involves the transfer of a four-carbon unit between the two substrate molecules, highlighting the intricate mechanism of riboflavin biosynthesis . The resulting riboflavin is then converted into FMN and FAD, which participate in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 6,7-Dimethyl-8-ribityllumazine have been studied to understand its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over time, affecting the efficiency of riboflavin biosynthesis . Long-term studies have shown that the presence of 6,7-Dimethyl-8-ribityllumazine is crucial for sustained riboflavin production and cellular health .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of 6,7-Dimethyl-8-ribityllumazine vary with different dosages. At optimal doses, the compound supports riboflavin biosynthesis and cellular function without adverse effects . At higher doses, potential toxic effects may be observed, indicating the importance of maintaining appropriate dosage levels . These studies highlight the need for careful dosage regulation to ensure the beneficial effects of 6,7-Dimethyl-8-ribityllumazine in biological systems .
Metabolic Pathways
6,7-Dimethyl-8-ribityllumazine is a key intermediate in the riboflavin biosynthesis pathway. It is synthesized from 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate by the enzyme lumazine synthase . The resulting 6,7-Dimethyl-8-ribityllumazine is then converted into riboflavin by riboflavin synthase . This pathway is essential for the production of riboflavin, which is further converted into FMN and FAD, crucial cofactors in various metabolic processes .
Transport and Distribution
Within cells, 6,7-Dimethyl-8-ribityllumazine is transported and distributed to specific cellular compartments where riboflavin biosynthesis occurs . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This ensures that 6,7-Dimethyl-8-ribityllumazine is available at the sites of riboflavin synthesis, supporting efficient production of this essential vitamin .
Subcellular Localization
6,7-Dimethyl-8-ribityllumazine is localized in the cytosol and chloroplasts of cells, where it participates in riboflavin biosynthesis . The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its presence in the appropriate cellular compartments . This localization is crucial for the efficient functioning of the riboflavin biosynthesis pathway and the production of essential cofactors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-8-(1-D-ribityl)lumazine typically involves the condensation of 5-amino-6-(D-ribitylamino)uracil with 1-deoxy-L-glycero-tetrulose 4-phosphate. This reaction is catalyzed by the enzyme lumazine synthase and occurs under physiological conditions .
Industrial Production Methods: Industrial production of 6,7-Dimethyl-8-(1-D-ribityl)lumazine is often achieved through microbial fermentation processes. Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are genetically engineered to overproduce the enzyme lumazine synthase, facilitating the efficient biosynthesis of the compound .
化学反応の分析
反応の種類: 6,7-ジメチル-8-(1-D-リビチル)ルマジンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてリボフラビン(ビタミンB2)を生成することができます。
還元: 還元反応によって、前駆体に戻すことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤としては、過マンガン酸カリウムや過酸化水素などがあります。
還元: 還元剤としては、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。
主な生成物:
酸化: リボフラビン(ビタミンB2)。
還元: 5-アミノ-6-(D-リビチルアミノ)ウラシルなどの前駆体。
置換: さまざまな置換されたルマジン誘導体.
4. 科学研究への応用
化学: 6,7-ジメチル-8-(1-D-リビチル)ルマジンは、リボフラビンとその誘導体の合成における前駆体として使用されています。 また、ルマジンシンターゼや関連する酵素の機構を研究するためにも使用されています .
生物学: 生物学的研究では、この化合物は、微生物や植物におけるリボフラビン生合成の代謝経路を調査するために使用されます。 酵素-基質相互作用を研究するためのモデル化合物として役立ちます .
医学: この化合物はリボフラビン生合成において重要な役割を果たしているため、特にビタミンB2欠乏症の理解やサプリメントの開発において、医学研究に関連しています .
産業: 6,7-ジメチル-8-(1-D-リビチル)ルマジンは、食品強化や栄養補助食品に使用される必須ビタミンであるリボフラビンの工業生産に使用されています .
類似化合物との比較
類似化合物:
リボフラビン(ビタミンB2): 6,7-ジメチル-8-(1-D-リビチル)ルマジンを含む生合成経路の最終生成物です。
5-アミノ-6-(D-リビチルアミノ)ウラシル: 生合成経路における前駆体です。
ルマジン: 6,7-ジメチル-8-(1-D-リビチル)ルマジンの母体化合物です。
独自性: 6,7-ジメチル-8-(1-D-リビチル)ルマジンは、リボフラビン生合成における特定の役割のために独自性があります。前駆体や誘導体とは異なり、ルマジンシンターゼの直接的な基質として機能し、この経路における重要な中間体となります。
特性
IUPAC Name |
6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDXRJZUAJBNFL-XKSSXDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)C[C@@H]([C@@H]([C@@H](CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199199 | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2535-20-8, 5118-16-1 | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2535-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002535208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUSSUPTERIDINE IV | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1DSD0WC7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


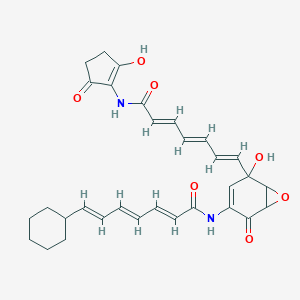
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
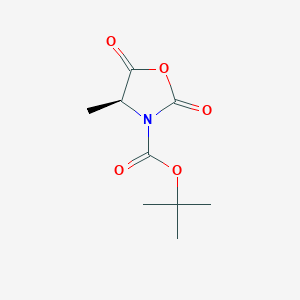
![[(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B134936.png)
![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)

![1-Methylbenz[a]anthracene](/img/structure/B134943.png)
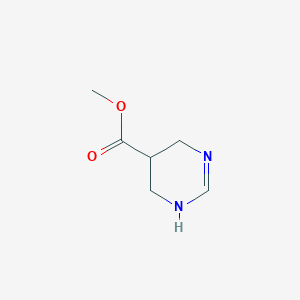
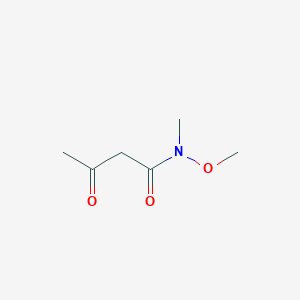
![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)

